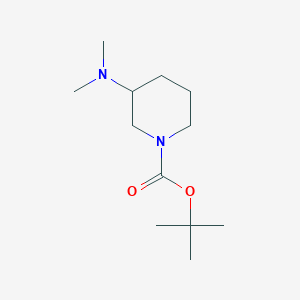

Tert-butyl 3-(dimethylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(dimethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-7-10(9-14)13(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIAGQNFPTWBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659962 | |

| Record name | tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-83-9 | |

| Record name | tert-Butyl 3-(dimethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(dimethylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or crystallization to obtain the final product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(dimethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary or primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(dimethylamino)piperidine-1-carboxylate serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

- Case Study : In a study focusing on the development of analgesics, derivatives of this compound were synthesized to evaluate their efficacy against pain receptors, demonstrating promising results in preclinical models.

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for creating more complex molecules. The piperidine ring structure provides a versatile scaffold for further functionalization.

- Synthesis Example : Researchers have employed this compound in the synthesis of novel compounds that exhibit anti-cancer properties. The modifications made to the dimethylamino group have been crucial in enhancing the selectivity and potency of these compounds against cancer cell lines.

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

- Research Insight : Studies have indicated that incorporating this compound into polymer matrices can significantly improve their mechanical properties, making them suitable for high-performance applications.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Used as a building block for analgesics and other drugs | Promising preclinical results in pain management |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Effective in creating anti-cancer agents |

| Material Science | Enhances properties of polymers | Improved mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of tert-butyl 3-(dimethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Amino-Substituted Piperidine Derivatives

Key Compounds :

- Tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS 183207-64-9): Features a benzylamino group, introducing aromaticity and increased steric bulk compared to dimethylamino. This compound is used in peptide coupling reactions .

- Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate (CAS 1002359-93-4): Contains a sulfonamide group, enhancing hydrogen-bonding capacity and acidity (pKa ~10–12). This derivative is pivotal in kinase inhibitor synthesis .

Comparison :

- Basicity: Dimethylamino (pKa ~8–9) is less basic than sulfonamido but more basic than benzylamino (pKa ~7–8).

- Reactivity: The sulfonamide group enables nucleophilic substitutions, whereas dimethylamino is more suited for coordination chemistry.

Aryl/Heteroaryl-Modified Piperidines

Key Compounds :

- Tert-butyl 3-(4-(dimethylamino)phenyl)piperidine-1-carboxylate (3l): Synthesized via palladium-catalyzed C–H arylation using ligand L8 (48% yield). The dimethylaminophenyl group enhances π-π stacking in receptor binding .

- Tert-butyl 4-(1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylate : Obtained via Cu-mediated coupling (83% yield). The pyrazolyl group introduces heteroaromaticity, improving metabolic stability .

Comparison :

- Biological Activity: Pyrazolyl derivatives show higher selectivity for CNS targets due to improved blood-brain barrier penetration, whereas aryl-dimethylamino analogs are preferred in kinase inhibitors.

Functionalized Derivatives for Further Modification

Key Compounds :

- Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7): The hydroxyethyl group enables conjugation (e.g., esterification), with applications in prodrug design .

- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate (CAS 1363383-33-8): Bromine allows nucleophilic substitutions (e.g., Suzuki coupling), offering versatility in lead optimization .

Comparison :

- Synthetic Utility : Brominated derivatives are more reactive than hydroxylated analogs, facilitating rapid diversification in medicinal chemistry.

Research Findings and Data

Physicochemical Properties

Biological Activity

Tert-butyl 3-(dimethylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C13H22N2O2

- Molecular Weight: 238.33 g/mol

- IUPAC Name: this compound

The compound features a piperidine ring, which is known for its role in various biological activities. The dimethylamino group enhances its interaction with biological targets, making it a candidate for therapeutic applications.

This compound exhibits its biological effects primarily through:

- Receptor Modulation: The compound interacts with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell signaling and proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Antitumor Effects:

A study evaluated the compound's cytotoxic potential against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed that even at high concentrations (up to 10 µM), the compound maintained minimal cytotoxicity, indicating a favorable safety profile while retaining potential therapeutic efficacy against specific tumor types . -

Neuropharmacological Studies:

Research indicated that this compound could modulate dopamine and serotonin pathways, suggesting its potential use in treating mood disorders or neurodegenerative diseases. The compound demonstrated a significant impact on behavioral models in rodents, correlating with its receptor activity. -

Enzyme Interaction:

The compound was tested for its ability to inhibit enzymes related to inflammation and metabolic syndromes. Results indicated that it effectively reduced the activity of cyclooxygenase enzymes, which are crucial in mediating inflammatory responses . This property may position the compound as a candidate for anti-inflammatory therapies.

Safety and Toxicology

Preliminary safety assessments have shown that this compound exhibits low toxicity in vitro. Further studies are required to evaluate its pharmacokinetics and long-term effects in vivo to establish a comprehensive safety profile .

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-(dimethylamino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. A well-documented method involves reacting N-Boc-3-piperidone with dimethylamine under hydrogenation conditions, achieving ~89% yield . Key parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation.

- Solvent optimization : Methanol or ethanol improves solubility and reaction homogeneity.

- Temperature control : Reactions at 0–20°C minimize side products (e.g., over-reduction) .

For advanced optimization, consider using Schlenk techniques to exclude moisture or employing flow chemistry for scalability.

Basic: What safety precautions are critical when handling this compound?

Answer:

Safety data sheets (SDS) highlight the following:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as chronic toxicity data are incomplete .

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation if ingested .

Contradictions in toxicity data (e.g., unknown ecological impact in vs. acute exposure guidelines in ) necessitate treating the compound as a potential health hazard.

Advanced: How can structural characterization resolve discrepancies in reported stereochemistry or purity?

Answer:

Combining multiple analytical methods ensures accuracy:

- X-ray crystallography : Resolves absolute configuration, as demonstrated in for a related piperidine derivative (dihedral angle = 33.4°).

- NMR spectroscopy : H and C NMR distinguish regioisomers; DEPT-135 confirms quaternary carbons.

- Mass spectrometry (HRMS) : Validates molecular formula (CHNO) and detects impurities ≥0.1% .

For purity disputes, HPLC with UV/ELSD detection and chiral columns can identify enantiomeric excess.

Advanced: How should researchers address contradictions in toxicity data across SDS sources?

Answer:

Methodological approaches include:

- Literature triangulation : Cross-reference SDS data with peer-reviewed studies (e.g., PubChem entries in ).

- In vitro testing : Conduct Ames tests for mutagenicity or MTT assays for cytotoxicity using mammalian cell lines.

- Computational modeling : Predict LD or EC values via QSAR tools (e.g., ECOSAR) to fill data gaps .

Document all assumptions and apply the precautionary principle in experimental design.

Advanced: What mechanistic insights govern the compound’s reactivity in nucleophilic substitutions?

Answer:

The dimethylamino group’s electron-donating effect enhances nucleophilicity at the piperidine nitrogen. Key factors:

- Steric hindrance : The tert-butyl group slows reactions at the carbamate site but stabilizes intermediates .

- Solvent polarity : Dichloromethane or THF favors SN2 pathways, while DMF may promote elimination .

Mechanistic studies using DFT calculations or kinetic isotope effects (KIE) can validate proposed pathways.

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted dimethylamine .

- Recrystallization : Use tert-butyl methyl ether (TBME) for high-purity crystals.

- Distillation : For large-scale batches, short-path distillation under reduced pressure minimizes thermal degradation .

Advanced: How is this compound utilized as a precursor in drug discovery?

Answer:

Its applications include:

- Kinase inhibitor synthesis : The piperidine scaffold is functionalized for targeting ATP-binding pockets .

- Prodrug development : The Boc group facilitates controlled release via enzymatic cleavage .

- SAR studies : Methyl and dimethylamino groups are modified to optimize pharmacokinetics (e.g., logP, bioavailability) .

Basic: Which analytical methods are essential for quality control?

Answer:

- TLC : Monitor reaction progress using ninhydrin staining for free amines.

- HPLC-MS : Quantify purity and detect degradation products (e.g., tert-butyl alcohol from hydrolysis) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Answer:

- Acidic conditions : Rapid Boc deprotection occurs below pH 3, forming 3-(dimethylamino)piperidine .

- Basic conditions : Stable up to pH 10; higher pH induces carbamate hydrolysis.

Stability studies using accelerated aging (40°C/75% RH) and UPLC tracking are recommended for long-term storage guidelines .

Advanced: What role does this compound play in multi-step syntheses of heterocycles?

Answer:

It serves as a building block for:

- Triazole derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides .

- Spirocyclic systems : Ring-closing metathesis (Grubbs catalyst) or Pictet-Spengler reactions .

Reaction optimization tables:

| Reaction Type | Catalyst | Yield | Reference |

|---|---|---|---|

| Reductive Amination | Pd/C, H | 89% | |

| Nucleophilic Substitution | DMAP, EtN | 75% | |

| Cycloaddition | CuI, TBTA | 82% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.